

"comparison of 13-Oxo-ODE levels in different tomato species"

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Compound of Interest

Compound Name: 13-Oxo-9E,11E-octadecadienoic acid

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A Comparative Analysis of 13-Oxo-ODE Levels in Tomato

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of bioactive compounds like 13-oxo-octadecadienoic acid (13-Oxo-ODE) in different plant species is crucial. This guide provides a comparative overview of 13-Oxo-ODE levels within tomato fruit, details the experimental protocols for its quantification, and illustrates its biosynthetic pathway.

While comprehensive studies directly comparing 13-Oxo-ODE levels across a wide range of tomato species, including wild relatives, are not readily available in the public domain, existing research provides valuable insights into the distribution of this compound within the common tomato (*Solanum lycopersicum*).

Quantitative Data on 13-Oxo-ODE Distribution

Research on the 'Momotaro' variety of *Solanum lycopersicum* reveals significant variations in the concentration of oxo-octadecadienoic acids (oxo-ODAs), including 13-Oxo-ODE, across different fruit tissues. The peel and sarcocarp (flesh) are the primary locations for these compounds.

Table 1: Distribution of Total Oxo-ODAs in 'Momotaro' Tomato Fruit

Tomato Tissue	Approximate Total Oxo-ODA Concentration (µg/g of tissue weight)
Peel	~0.2
Sarcocarp	~0.1
Gelatinous Tissue	~0.002

Data sourced from Takahashi et al., 2014.[\[1\]](#)[\[2\]](#)

It is important to note that processing can significantly impact the levels of these compounds. For instance, 13-oxo-ODA is found in tomato juice, whereas 9-oxo-ODA is present in fresh tomatoes, suggesting that processing methods can influence the isomeric forms of these fatty acid derivatives.[\[3\]](#)

Experimental Protocols

The quantification of 13-Oxo-ODE in tomato tissues is typically achieved through Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC/TOF-MS). The following is a summary of a validated methodology.

Sample Preparation and Extraction

- **Homogenization:** Tomato fruit tissues (peel, sarcocarp, gelatinous tissue) are homogenized. For baseline measurements, this is often done under liquid nitrogen to prevent enzymatic activity that could alter the levels of oxo-ODAs.
- **Extraction:** The homogenized sample is subjected to an extraction process to isolate the fatty acid derivatives.

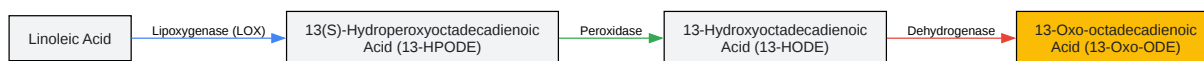
UPLC/TOF-MS Analysis

- **Instrumentation:** An Acquity UPLC system coupled with a TOF-MS equipped with an electrospray source operating in negative-ion mode is used for analysis.[\[1\]](#)[\[2\]](#)
- **Column:** A reversed-phase column, such as an Acquity UPLC BEH-C18 (2.1 × 100 mm; 1.7 µm particle size), is employed for separation.[\[1\]](#)[\[2\]](#)

- Mobile Phases: A gradient elution is performed using two mobile phases:[1][2]
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Program: The separation is achieved by varying the proportion of Mobile Phase B over time. A typical gradient might be:[1][2]
 - 0–4 min: 30–50% B
 - 4–14 min: 50–85% B
 - 14–17 min: Hold at 99% B
 - 17–20 min: Return to 30% B
- Flow Rate: A constant flow rate, for example, 300 $\mu\text{L}/\text{min}$, is maintained.[1][2]
- Column Temperature: The column is maintained at a constant temperature, such as 40°C.[1][2]
- Quantification: The amount of 13-Oxo-ODE is determined by constructing a calibration curve using analytical-grade standards. An internal standard is used to ensure accuracy.[1][2]

Biosynthesis of 13-Oxo-ODE

13-Oxo-ODE is an oxylipin derived from the enzymatic oxidation of linoleic acid, an essential fatty acid in plants. The biosynthesis is a multi-step process initiated by the enzyme lipoxygenase (LOX).



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Caption: Simplified biosynthesis pathway of 13-Oxo-ODE from linoleic acid in tomato.

This guide provides a foundational understanding of 13-Oxo-ODE in tomatoes. Further research is warranted to explore the variations of this and other bioactive compounds across different tomato species, which could inform breeding programs and drug discovery efforts.

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